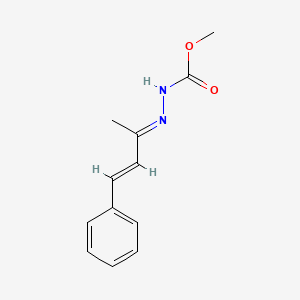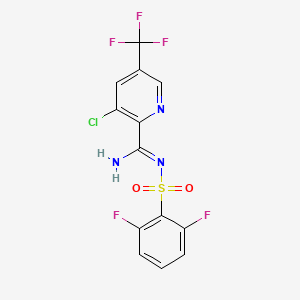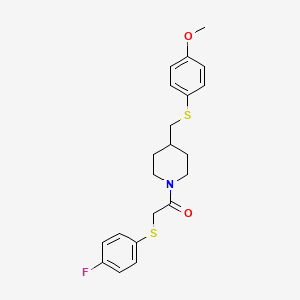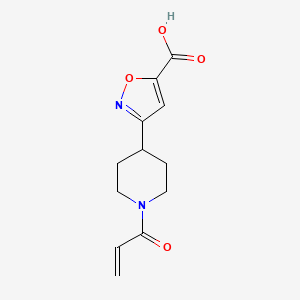
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis Techniques
The synthesis of hydroquinazoline-2,5-diones can be efficiently facilitated by using a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane. This method allows for a solvent-free, high-yield production of quinazoline derivatives under thermal conditions (Kefayati, Asghari, & Khanjanian, 2012).
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Notably, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).
Synthesis of Heterocyclic Quinones
Research into the interaction of 6-chloroquinoline-5,8-dione hydrochloride with various amides and thioamides has led to the synthesis of novel oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione compounds. These compounds have been evaluated for their bactericidal activities, showcasing the diverse potential of quinazoline derivatives in developing new antimicrobial solutions (Yanni, 1991).
Anticancer and Antioxidant Properties
The synthesis of quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates has been explored for their cytotoxic activities against cancer cell lines. This study highlights the potential of quinazolinone derivatives in the development of new anticancer agents, with specific compounds showing significant cytotoxic activity against HeLa cell lines (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Photophysical Properties
The study of chloroquinoline-based chalcones containing 1,2,3-triazole moiety has revealed interesting photophysical properties. These compounds have been characterized by various spectroanalytical techniques, providing insight into their absorbance, fluorescence spectra, and quantum yield in methanol. Such research underscores the potential application of quinazoline derivatives in the field of material science and photophysics (Singh, Sindhu, & Khurana, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol, which is then converted to the second intermediate, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione. The synthesis pathway involves a series of reactions including esterification, reduction, and coupling reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "hydrazine hydrate", "methyl iodide", "pentylamine", "2-hydroxyethyl methacrylate", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "sulfuric acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester" ], "Reaction": [ "3-chlorobenzaldehyde is reacted with hydrazine hydrate to form 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "The resulting product is then reacted with methyl iodide to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methanol", "The above product is then reacted with pentylamine to form 1-(3-chlorophenyl)-2-methyl-1,2,4-oxadiazol-5-yl)methylpentylamine", "The resulting product is then reacted with 2-hydroxyethyl methacrylate to form 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The above product is then reduced using sodium borohydride in acetic acid to form the intermediate 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "The intermediate is then coupled with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-pentyl ester using acetic anhydride and phosphorus pentoxide in sulfuric acid to form the final product, 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1207019-31-5 |
Formule moléculaire |
C22H21ClN4O3 |
Poids moléculaire |
424.89 |
Nom IUPAC |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-3-6-12-26-21(28)17-10-4-5-11-18(17)27(22(26)29)14-19-24-20(25-30-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3 |
Clé InChI |
JGWVUBFIGMSOIS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)

![6-(4-tert-butylbenzyl)-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511480.png)


![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)